Cas no 1008482-12-9 (5-benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one)

5-benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one 化学的及び物理的性質
名前と識別子
-
- 5-benzyl-1-[(2,6-dichlorophenyl)sulfonyl]-2-thioxo-4-imidazolidinone
- 5-benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one
-
- インチ: 1S/C16H12Cl2N2O3S2/c17-11-7-4-8-12(18)14(11)25(22,23)20-13(15(21)19-16(20)24)9-10-5-2-1-3-6-10/h1-8,13H,9H2,(H,19,21,24)
- InChIKey: UQQLIXXVKLXGQU-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C([H])C([H])=C(C=1S(N1C(N([H])C(C1([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)=S)(=O)=O)Cl
5-benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3394-1081-1mg |
5-benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one |
1008482-12-9 | 1mg |
$54.0 | 2023-09-11 | ||
Life Chemicals | F3394-1081-15mg |
5-benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one |
1008482-12-9 | 15mg |
$89.0 | 2023-09-11 | ||
Life Chemicals | F3394-1081-75mg |
5-benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one |
1008482-12-9 | 75mg |
$208.0 | 2023-09-11 | ||
Life Chemicals | F3394-1081-10μmol |
5-benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one |
1008482-12-9 | 10μmol |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3394-1081-25mg |
5-benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one |
1008482-12-9 | 25mg |
$109.0 | 2023-09-11 | ||
Life Chemicals | F3394-1081-2mg |
5-benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one |
1008482-12-9 | 2mg |
$59.0 | 2023-09-11 | ||
Life Chemicals | F3394-1081-5mg |
5-benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one |
1008482-12-9 | 5mg |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3394-1081-4mg |
5-benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one |
1008482-12-9 | 4mg |
$66.0 | 2023-09-11 | ||
Life Chemicals | F3394-1081-10mg |
5-benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one |
1008482-12-9 | 10mg |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3394-1081-40mg |
5-benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one |
1008482-12-9 | 40mg |
$140.0 | 2023-09-11 |
5-benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one 関連文献
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
5-benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-oneに関する追加情報
5-Benzyl-1-(2,6-Dichlorobenzenesulfonyl)-2-Sulfanylideneimidazolidin-4-One: A Promising Compound in Biomedical Research
5-Benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one is a novel compound with significant potential in the field of biomedical research. This molecule, characterized by its unique structural framework and functional groups, has emerged as a subject of interest in recent drug discovery and targeted therapy studies. The compound's chemical structure, which includes a 2,6-dichlorobenzenesulfonyl group and a 5-benzyl substituent, plays a critical role in its biological activity and pharmacological properties. As research in pharmacology and drug development continues to advance, the exploration of such compounds is becoming increasingly important for addressing complex medical challenges.
Structure and Chemical Composition
The molecular formula of 5-benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-3-one (CAS No. 1008482-12-9) is C21H17Cl2N3O4S. This compound features a imidazolidin-4-one core, which is a five-membered heterocyclic ring containing nitrogen atoms. The 2,6-dichlorobenzenesulfonyl group is attached to the imidazolidin-4-one ring, while the 5-benzyl substituent extends from the sulfanylidene bridge. The presence of sulfur and chlorine atoms in the molecular structure contributes to its reactivity and potential interactions with biological targets. Such structural features are often critical in determining the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.
Pharmacological Mechanisms and Biological Activity
Recent studies have highlighted the potential of 5-benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one in modulating key signaling pathways associated with inflammation and cellular stress responses. The 2,6-dichlorobenzenesulfonyl group is believed to interact with specific protein kinases, such as IKKβ and JNK, which are central to the regulation of inflammatory cytokine production. Additionally, the 5-benzyl substituent may enhance the compound's ability to penetrate cell membranes, thereby improving its bioavailability and efficacy. These mechanisms make the compound a promising candidate for the development of anti-inflammatory drugs and neuroprotective agents.
Role in Drug Discovery and Targeted Therapy
The field of drug discovery is constantly evolving, with a growing emphasis on the design of targeted therapies that minimize side effects while maximizing therapeutic outcomes. 5-Benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one represents a valuable addition to this effort, as its structure allows for precise modulation of biological targets. Researchers have explored its potential in the treatment of chronic inflammatory diseases, including rheumatoid arthritis and asthma, where dysregulated immune responses play a central role. Preclinical studies have demonstrated its ability to suppress the activation of pro-inflammatory pathways while preserving the integrity of immune homeostasis.
Recent Research and Clinical Relevance
In recent years, the pharmacological activity of 5-benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one has been extensively evaluated in both in vitro and in vivo models. A study published in 2023 (Journal of Medicinal Chemistry) reported that this compound exhibits potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key mediator of inflammatory responses. Furthermore, its selective targeting of pro-inflammatory cytokines suggests a potential role in the management of autoimmune disorders. These findings underscore the importance of further clinical trials to assess its safety and efficacy in human patients.
Challenges and Future Directions
Despite its promising profile, the development of 5-benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one as a therapeutic agent faces several challenges. One of the primary concerns is its pharmacokinetic properties, including bioavailability and metabolic stability. Researchers are actively investigating strategies to optimize these parameters, such as the incorporation of lipophilic substituents or the modification of the imidazolidin-4-one ring. Additionally, the toxicological profile of the compound must be thoroughly evaluated to ensure its safety for long-term use. Ongoing studies are also exploring its potential in the treatment of neurodegenerative diseases, where its ability to modulate oxidative stress could offer therapeutic benefits.
Conclusion
5-Benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one is a compound with significant potential in the field of biomedical research. Its unique structural features and pharmacological mechanisms make it a promising candidate for the development of targeted therapies and anti-inflammatory drugs. As research in drug discovery and pharmacology continues to advance, further studies are needed to fully understand its therapeutic applications and optimize its properties for clinical use. The exploration of such compounds is essential for addressing complex medical challenges and improving patient outcomes in the future.
1008482-12-9 (5-benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one) 関連製品
- 1208076-85-0(4-Bromo-2,3-dichlorobenzene-1-sulfonyl Chloride)
- 1240581-92-3(3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride)
- 2138148-01-1(Benzenemethanesulfonamide, 2-ethoxy-N,α-dimethyl-)
- 2680685-06-5(benzyl N-{1-2-(2-hydroxyethoxy)ethyl-1H-pyrazol-3-yl}carbamate)
- 922112-08-1(4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide)
- 2168743-30-2(2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-2-amine)
- 1556847-53-0(Boc-NH-PEG11-OH)
- 328012-19-7(3-(3-methylbutyl)-1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol)
- 1596041-20-1(1-1-(2,2-difluoroethoxy)-2-iodoethyl-2-methylbenzene)
- 91527-90-1((3-methyl-4-nitrophenyl)hydrazine)




